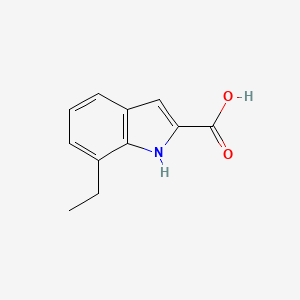

7-ethyl-1H-indole-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-ethyl-1H-indole-2-carboxylic Acid” is a derivative of indole . The molecular formula of this compound is C11H11NO2 and it has a molecular weight of 189.2105 . It is also known by other names such as Ethyl indole-2-carboxylate and Ethyl 1H-indole-2-carboxylate .

Synthesis Analysis

The synthesis of indole derivatives, including “7-ethyl-1H-indole-2-carboxylic Acid”, has been a focus of many researchers due to their potential biological properties . The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .

Molecular Structure Analysis

The molecular structure of “7-ethyl-1H-indole-2-carboxylic Acid” can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 .

Chemical Reactions Analysis

Indole derivatives, including “7-ethyl-1H-indole-2-carboxylic Acid”, have been used as reactants in various chemical reactions. For instance, they have been used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-ethyl-1H-indole-2-carboxylic Acid” include its molecular weight of 189.2105 and its molecular formula of C11H11NO2 .

Aplicaciones Científicas De Investigación

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have been discovered as novel HIV-1 integrase strand transfer inhibitors . The derivative of indole-2-carboxylic acid effectively inhibits the strand transfer of HIV-1 integrase . This is a significant breakthrough in the field of antiviral drug development .

Treatment of Cancer Cells

Indole derivatives, including 7-ethyl-1H-indole-2-carboxylic Acid, have been used as biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties, making them a promising area of research in cancer treatment .

Treatment of Microbes

Indole derivatives have also been used in the treatment of microbes . Their unique properties make them effective in combating various types of microbial infections .

Treatment of Disorders in the Human Body

Indole derivatives have been used in the treatment of different types of disorders in the human body . Their wide range of biological activities has attracted increasing attention in recent years .

Synthesis of Alkaloids

Indole-2-carboxylic acid is used as a reactant for the synthesis of selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

Preparation of CRTH2 Receptor Antagonists

Ethyl indole-2-carboxylate, a derivative of indole-2-carboxylic acid, is used as a reactant for the preparation of CRTH2 receptor antagonists . These antagonists are used in the treatment of allergic inflammation and asthma .

Preparation of Indoleamine 2,3-dioxygenase (IDO) Inhibitors

Ethyl indole-2-carboxylate is also used in the preparation of IDO inhibitors . IDO is an enzyme that plays a crucial role in the immune response, and its inhibitors are being researched for potential therapeutic applications .

Preparation of Cannabinoid CB1 Receptor Antagonists

Another application of ethyl indole-2-carboxylate is in the preparation of Cannabinoid CB1 receptor antagonists . These antagonists are used in the treatment of obesity and related metabolic disorders .

Mecanismo De Acción

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological effects

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways, exhibiting a broad spectrum of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

The future directions for “7-ethyl-1H-indole-2-carboxylic Acid” and other indole derivatives include further studies on their synthesis and biological evaluation due to their potential biological properties . There is also interest in the development of a rapid, cheap, and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation .

Propiedades

IUPAC Name |

7-ethyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-6-9(11(13)14)12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSBDGLASRGBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-ethyl-1H-indole-2-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)

![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)

![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)